molecular formula C8H8Cl2N2 B3317474 6-Chloromethylimidazo[1,2-a]pyridine hydrochloride CAS No. 960235-90-9

6-Chloromethylimidazo[1,2-a]pyridine hydrochloride

Cat. No.: B3317474
CAS No.: 960235-90-9
M. Wt: 203.07 g/mol
InChI Key: JOZZCSFUMJALKN-UHFFFAOYSA-N
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Description

6-Chloromethylimidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a chloromethyl group attached to the imidazo[1,2-a]pyridine ring system. It is widely used in organic synthesis and pharmaceutical research due to its unique chemical properties and potential biological activities.

Biochemical Analysis

Biochemical Properties

6-Chloromethylimidazo[1,2-a]pyridine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The compound acts as a substrate for these enzymes, leading to its biotransformation into active metabolites. Additionally, this compound has been shown to bind to specific protein receptors, influencing their activity and downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation, differentiation, and survival. Furthermore, the compound influences gene expression by acting on transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation, apoptosis, and cell cycle regulation . Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to their activation or inhibition. For instance, the compound has been shown to inhibit the activity of certain kinases, thereby modulating signaling cascades. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and chromatin-modifying enzymes . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. The compound exhibits stability under various experimental conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its gradual breakdown . In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, toxic or adverse effects may occur, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation by cytochrome P450 enzymes, resulting in the formation of active metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism and biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, allowing it to reach its target sites within the cell . Additionally, binding proteins facilitate its distribution to various cellular compartments and tissues, influencing its localization and accumulation .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with its target biomolecules effectively, modulating their activity and contributing to its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloromethylimidazo[1,2-a]pyridine hydrochloride typically involves the chloromethylation of imidazo[1,2-a]pyridine. One common method includes the reaction of imidazo[1,2-a]pyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions, leading to the formation of the desired chloromethylated product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-Chloromethylimidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the imidazo[1,2-a]pyridine ring can lead to the formation of dihydroimidazo[1,2-a]pyridine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in aprotic solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted imidazo[1,2-a]pyridine derivatives.

    Oxidation Reactions: Formation of imidazo[1,2-a]pyridine aldehydes or carboxylic acids.

    Reduction Reactions: Formation of dihydroimidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

6-Chloromethylimidazo[1,2-a]pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

6-Chloromethylimidazo[1,2-a]pyridine hydrochloride can be compared with other similar compounds, such as:

    2-Chloromethylimidazo[1,2-a]pyridine hydrochloride: Similar structure but with the chloromethyl group at the 2-position.

    6-Chloroimidazo[1,2-a]pyridine: Lacks the chloromethyl group, leading to different reactivity and biological activity.

    6-Methylimidazo[1,2-a]pyridine hydrochloride: Contains a methyl group instead of a chloromethyl group, affecting its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

6-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2.ClH/c9-5-7-1-2-8-10-3-4-11(8)6-7;/h1-4,6H,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZZCSFUMJALKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960235-90-9
Record name Imidazo[1,2-a]pyridine, 6-(chloromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960235-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

11.23 g of the (imidazo[1,2-a]pyridin-6-yl)methanol prepared in the Preparative Example 6 was dissolved in 170 ml of chloroform, followed by the dropwise addition of 11.1 ml of thionyl chloride at room temperature under stirring. After one hour, the solvent was distilled off. Thus, crude 6-chloromethylimidazo[1,2-a]pyridine hydrochloride was obtained as a light-brown powder.
Quantity
11.23 g
Type
reactant
Reaction Step One
Quantity
11.1 mL
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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